molecular formula C8H10O B046761 (R)-1-phenylethanol CAS No. 1517-69-7

(R)-1-phenylethanol

Cat. No. B046761
CAS RN: 1517-69-7
M. Wt: 122.16 g/mol
InChI Key: WAPNOHKVXSQRPX-SSDOTTSWSA-N
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Description

Synthesis Analysis

The synthesis of (R)-1-phenylethanol has been explored through different methodologies, highlighting its versatility and the interest in obtaining this compound in enantiomerically pure form. One approach is the simultaneous synthesis of enantiomerically pure (R)-1-phenylethanol from racemic α-methylbenzylamine using a coupled reaction involving ω-transaminase, alcohol dehydrogenase, and glucose dehydrogenase, achieving over 99% enantiomeric excess (ee) (Yun et al., 2003). Another innovative method involves the characterization of enzymes from tea (Camellia sinensis) flowers for the specific production of (R)- and (S)-1-phenylethanol, presenting a biotechnological route for its synthesis (Zhou et al., 2019).

Molecular Structure Analysis

The molecular structure of (R)-1-phenylethanol has been thoroughly investigated, including studies on its optical and electronic properties. Spectroscopic methods such as FT-IR, FT-Raman, UV, and NMR have been utilized to characterize the compound and provide detailed information on its structural attributes (Subashini & Periandy, 2016).

Chemical Reactions and Properties

Chemical reactions involving (R)-1-phenylethanol cover a wide range of transformations, including its use in cascade reactions for the synthesis of derivatives like R-1-phenylethyl acetate. These processes often utilize heterogeneous and enzymatic catalysis, demonstrating the compound's reactivity and the potential for creating value-added products (Mäki-Arvela et al., 2009).

Physical Properties Analysis

(R)-1-phenylethanol's physical properties, such as its boiling point, melting point, and solubility in various solvents, are crucial for its application in the flavor and fragrance industry. Its enantiomeric purity significantly affects its sensory properties, making the study of these physical attributes essential for industrial applications.

Chemical Properties Analysis

The chemical properties of (R)-1-phenylethanol, including its reactivity with different chemical agents and its behavior in various chemical reactions, are of great interest. Its role as a substrate or product in biocatalytic processes, especially those involving chiral synthesis and resolution, highlights its importance in both synthetic organic chemistry and biotechnology (Etschmann et al., 2002).

Scientific Research Applications

Summary of the Application

“®-1-Phenylethanol” is used in enantioselective biotransformations. This process involves the use of various catalytic systems containing ionic liquids and n-heptane or toluene as a reaction medium, vinyl acetate or isopropenyl acetate as an acetylating agent, and lipases from Burkholderia cepacia or Candida rugosa .

Methods of Application

The study involved the use of Burkholderia cepacia lipase, vinyl acetate, and n-heptane with [EMIM] [BF4] to obtain enantiomerically pure 1-phenylethyl acetate .

Results or Outcomes

The conducted studies proved that the use of Burkholderia cepacia lipase, vinyl acetate, and n-heptane with [EMIM] [BF4] allows obtaining enantiomerically pure 1-phenylethyl acetate, with the enantiomeric excess of products ee p = 98.9%, conversion c = 40.1%, and high value of enantioselectivity E > 200 .

2. Deracemization Process

Summary of the Application

“®-1-Phenylethanol” is used in a deracemization process where manganese oxide driven oxidation is coupled with enzymatic biotransformation .

Methods of Application

The process involves the oxidation of achiral 1-phenylethanol to produce acetophenone in the interior chamber of a polydimethylsiloxane thimble. The acetophenone then passes through the membrane into the exterior chamber where enantioselective biotransformation takes place .

Results or Outcomes

The process produces ®-1-phenylethanol with an enantioselectivity of >99% ee and with 96% yield .

3. Purification and Characterization of a Novel ®-1-Phenylethanol Dehydrogenase

Summary of the Application

“®-1-Phenylethanol” is used in the purification and characterization of a novel ®-1-phenylethanol dehydrogenase from Lysinibacillus sp. NUST506 .

Methods of Application

The enzyme was successfully purified from Lysinibacillus sp. NUST506 by preparative polyacrylamide gel electrophoresis .

Results or Outcomes

The enzyme is a NAD±dependent oxidoreductase. The molecular weight of the ®-1-phenylethanol dehydrogenase measured by SDS-PAGE was about 28 kDa .

4. Synthesis of Optically Active Products

Summary of the Application

“®-1-Phenylethanol” is used in the synthesis of optically active products .

Methods of Application

The specific methods of application are not detailed in the source, but it involves the use of ®-1-phenylethanol in the synthesis process .

Results or Outcomes

The outcome is the creation of optically active products .

5. Kinetic Resolution

Summary of the Application

“®-1-Phenylethanol” is used in the kinetic resolution of (R,S)-1-phenylethanol, an important secondary alcohol with a chiral center .

Methods of Application

The process involves the use of a wide range of lipases to catalyze the kinetic resolution of (R,S)-1-phenylethanol .

Results or Outcomes

The outcome is the obtaining of the chirally pure building block ®-1-phenylethanol .

6. Determination of Enantiomeric Purity

Summary of the Application

“®-1-Phenylethanol” is used in the determination of enantiomeric purity .

Methods of Application

The specific methods of application are not detailed in the source, but it involves the use of ®-1-phenylethanol in the determination process .

Results or Outcomes

The outcome is the determination of enantiomeric purity .

properties

IUPAC Name

(1R)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPNOHKVXSQRPX-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164853
Record name Benzenemethanol, alpha-methyl-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-phenylethanol

CAS RN

1517-69-7
Record name (+)-1-Phenylethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1517-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenylethanol, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-1-phenylethanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04784
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benzenemethanol, alpha-methyl-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHENYLETHANOL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36N222W94B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

11-Sep °C
Record name (R)-1-phenylethanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04784
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

A 300 ml glass-lined autoclave equipped with a Teflon stir shaft and blade and thermowell was charged with methanol (25 ml) and "TS-1" titanium silicalite catalyst (0.73g), followed by liquid propylene (16 mL; 0.20 mole). The autoclave was heated to 37° C. by means of an external coil attached to a circulating bath. A crude oxidant mixture (100 mL) obtained by air oxidation of alpha-methyl benzyl alcohol and containing 5.15 weight percent hydrogen peroxide was charged to an Isco pump and added to the contents of the autoclave over a 1 hour period. The reaction mixture exothermed to 45° C. and was stirred at this temperature for an additional 2 hours after addition was completed. The pressure dropped from 120 psia to ca. 42 psia during the reaction. The external heating cord was replaced with an ice bath and the liquid contents of the autoclave cooled to 20° C. The autoclave was vented and the head removed for product sampling. The reaction product was analyzed by iodometric titration (residual hydrogen peroxide) and gas chromatography (organic products). The results are shown in Table I below (Example 6). Epoxide selectivity with respect to olefin was over 99%, with no detectable amount of propylene glycol and less than 1% of 2-methoxy-1-propanol and 1-methoxy-2-propanol being produced.
[Compound]
Name
glass-lined
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0.73 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Continuing, using these immobilized beads as catalyst, 400 ml of distilled water equal to 20 times the weight of tartary buckwheat curd were added as reaction solvent. After making the temperature of the distilled water 35° C. using a constant-temperature shaking culturing vessel, 201 mg of ±-1-phenylethanol were added as substrate after which the conditions of the culturing vessel were set to 55 rpm and substrate conversion was performed for 8 days. (S)-1-phenylethanol was obtained at a conversion rate of 50%, optical purity of 95% e.e. and yield of 42% by going through the fourth and fifth steps under similar conditions as used with green pea protein. The yield of the formed acetophenone was 51% (102 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

As shown here, the biochemical conversion reaction of immobilized green pea protein for the substrate (±)-1-phenylethanol (201 mg) requires 6 days by going through bioconversion to acetophenone accompanying sterically selective oxidation of (R)-1-phenylethanol to obtain 122 mg of (S)-1-phenylethanol at a yield of 61%. Optical purity was obtained at 98% e.e.
Quantity
201 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-phenylethanol
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
2,210
Citations
L Ou, Y Xu, D Ludwig, J Pan… - Organic Process Research …, 2008 - ACS Publications
A process for preparing chiral secondary alcohols by chemoenzymatic deracemization was optimized. First, the transesterification process of 1-indanol and 1-phenylethanol with vinyl …
Number of citations: 42 pubs.acs.org
J Liang, Y Zhang, A Sun, D Deng, Y Hu - Applied biochemistry and …, 2016 - Springer
A novel microbial esterase BSE01281 identified from the Indian Ocean was cloned, expressed, and functionally characterized. Esterase BSE01281 could enanoselectively resolve (±)-1-…
Number of citations: 25 link.springer.com
H Yun, YH Yang, BK Cho, BY Hwang, BG Kim - Biotechnology letters, 2003 - Springer
A simultaneous synthesis of (R)-1-phenylethanol and (R)-α-methylbenzylamine from racemic α-methylbenzyl- amine was achievied using an ω-transaminase, alcohol dehydrogenase, …
Number of citations: 69 link.springer.com
FD Nasário, T Cazetta, PJS Moran… - Tetrahedron …, 2016 - Elsevier
(R)-1-Arylethanols and other secondary alcohols were prepared at high ee (>90%) by oxidative kinetic resolution using resting cells of the yeast Candida albicans CCT 0776. The …
Number of citations: 15 www.sciencedirect.com
S Yadav, RSS Yadav, S Yadava, KDS Yadav - Catalysis Communications, 2011 - Elsevier
The mycelia of Aspergillus niger MTCC-404 have been shown to act as a biocatalyst for the transformation of ethylbenzene to (R)-1-phenylethanol in 99% enantiomeric excess. 72% of …
Number of citations: 20 www.sciencedirect.com
LS Chua, MR Sarmidi - Journal of Molecular Catalysis B: Enzymatic, 2004 - Elsevier
Six commercial immobilised lipases were screened for the resolution of (R,S)-1-phenylethanol in organic solvent. Among them, lipases from Pseudomonas cepacia (ChiroCLEC-PC) …
Number of citations: 123 www.sciencedirect.com
M Habulin, Ž Knez - Journal of Molecular Catalysis B: Enzymatic, 2009 - Elsevier
The kinetic resolution of racemates constitutes one major route to manufacture optically pure compounds. The enzymatic kinetic resolution of (R,S)-1-phenylethanol over Candida …
Number of citations: 100 www.sciencedirect.com
LS Chua, MR Sarmidi - Enzyme and Microbial Technology, 2006 - Elsevier
The enzymatic resolution of (R, S)-1-phenylethanol was carried out in various organic solvents. Two commercial immobilized lipases, such as ChiroCLEC-PC and Chirazyme L2, cf, C3, …
Number of citations: 69 www.sciencedirect.com
P Homola, T Kurák, V Illeová, M Polakovič - Food and bioproducts …, 2015 - Elsevier
… reduction of acetophenone to R-1-phenylethanol, an important … for acetophenone reduction to R-1-phenylethanol. This high … R-1-phenylethanol was produced in enantiomeric excess …
Number of citations: 13 www.sciencedirect.com
X Zhang, J Yang, C Yang, X Chen, B Bao, D Li… - Applied biochemistry …, 2018 - Springer
A novel (R)-1-phenylethanol dehydrogenase was successfully purified from Lysinibacillus sp. NUST506 by preparative polyacrylamide gel electrophoresis. The enzyme is a NAD+-…
Number of citations: 4 link.springer.com

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